molecular formula C19H15ClN2O2S B13139441 N'-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide

N'-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide

Cat. No.: B13139441
M. Wt: 370.9 g/mol
InChI Key: SWNUEZGNVSMDSG-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide is a chemical compound that features a sulfonyl group attached to a 4-chlorophenyl ring, along with a diphenylformimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide typically involves multi-step reactions. One common method starts with the preparation of 4-chlorobenzenesulfonyl chloride, which is then reacted with N,N-diphenylformimidamide under specific conditions to yield the target compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the sulfonyl and diphenylformimidamide groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C19H15ClN2O2S

Molecular Weight

370.9 g/mol

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N,N-diphenylmethanimidamide

InChI

InChI=1S/C19H15ClN2O2S/c20-16-11-13-19(14-12-16)25(23,24)21-15-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H/b21-15+

InChI Key

SWNUEZGNVSMDSG-RCCKNPSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)N(C=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.